N,N'-bis(3-ethylphenyl)hexanediamide

Description

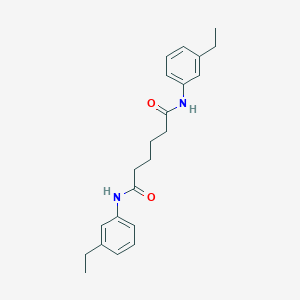

N,N'-bis(3-ethylphenyl)hexanediamide (Compound ID: Y204-1863) is a symmetric alkanediamide derivative with a hexanediamide core (six-carbon chain) and 3-ethylphenyl substituents. Its molecular formula is C₂₂H₂₈N₂O₂, with a molecular weight of 352.48 g/mol . This compound’s structure and properties position it within a broader class of N,N'-diarylalkanediamides, which are studied for diverse biological and material applications.

Properties

Molecular Formula |

C22H28N2O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N,N//'-bis(3-ethylphenyl)hexanediamide |

InChI |

InChI=1S/C22H28N2O2/c1-3-17-9-7-11-19(15-17)23-21(25)13-5-6-14-22(26)24-20-12-8-10-18(4-2)16-20/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

POPIRJJEMIAYJB-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)CC |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Chain Length Variations

Shorter-Chain Alkanediamides

- N,N'-Diarylbutanediamides (m = 4) : Compounds like N,N'-bis(3,4-dichlorophenyl)butanediamide exhibit potent inhibition of photosynthetic electron transport in spinach chloroplasts due to optimal chain length for membrane penetration .

- N,N'-Diarylethanediamides (m = 2) : Demonstrated weak anti-tuberculosis activity (e.g., MIC > 75 µmol/dm³), attributed to insufficient hydrophobicity for mycobacterial membrane interaction .

Longer-Chain Alkanediamides

- N,N'-Diaryloctanediamides (m = 6) : Compounds such as N,N'-bis(4-methoxyphenyl)octanediamide showed higher anti-algal activity (57.9% chlorophyll inhibition) due to balanced hydrophobicity and solubility . In contrast, N,N'-bis(3-ethylphenyl)hexanediamide (m = 4) lacks significant anti-algal or anti-tubercular activity, likely due to suboptimal chain length for target engagement .

Substituent Effects

Electron-Withdrawing Groups (EWGs)

- Chlorinated Derivatives : N,N'-bis(3-chlorophenyl)hexanediamide (CAS 73680-49-6) and N,N'-bis(3,4-dichlorophenyl)hexanediamide (Compound 31) exhibit enhanced bioactivity. For example, Compound 31 inhibits algal chlorophyll production by 57.9% at 75 µmol/dm³, outperforming 3-ethylphenyl analogs due to stronger electrophilic interactions .

- Methoxy Derivatives : N,N'-bis(4-methoxyphenyl)hexanediamide demonstrates improved solubility and anti-algal activity (e.g., 57.9% inhibition) compared to 3-ethylphenyl derivatives, as methoxy groups enhance hydrogen bonding .

Electron-Donating Groups (EDGs)

- Ethyl Groups: The 3-ethylphenyl substituents in Y204-1863 contribute to hydrophobicity (logP = 4.24) but reduce water solubility, limiting membrane permeability and bioactivity .

- Hydroxyethyl Derivatives : N,N'-bis(2-hydroxyethyl)hexanediamide (logP ~0.5 estimated) has higher solubility but lower logP, making it unsuitable for hydrophobic target interactions .

Anti-Microbial Activity

- Bis-Benzamidines: Alkanediamides like N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (TH-701) show potent anti-parasitic activity (IC₅₀ < 1 µM against Trypanosoma brucei) due to amidine groups enabling DNA minor-groove binding .

- Anti-Algal Activity : While Y204-1863 is inactive, N,N'-bis(3,4-dichlorophenyl)hexanediamide (m = 4) achieves 57.9% chlorophyll inhibition, highlighting the critical role of substituent electronegativity .

Cytotoxicity

- Bis-Benzamidines : Derivatives like TH-701 exhibit low cytotoxicity (IC₅₀ > 100 µM in A549 lung cells), whereas Y204-1863’s cytotoxicity remains unstudied but is hypothesized to be low due to structural inertness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.